molecular formula C20H17N5O3 B7691131 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

Numéro de catalogue: B7691131
Poids moléculaire: 375.4 g/mol
Clé InChI: JQVZEAQHSHMQIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide, also known as JNK-IN-8, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays an important role in various cellular processes, including cell differentiation, proliferation, apoptosis, and inflammation. JNK-IN-8 has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases.

Mécanisme D'action

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide inhibits JNK activity by binding to the ATP-binding pocket of JNK and preventing its phosphorylation and activation. This leads to the suppression of downstream signaling pathways, such as the c-Jun/AP-1 pathway, and the inhibition of various biological processes, such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and the disease model. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as breast cancer, lung cancer, and melanoma. It has also been shown to protect against neuroinflammation and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to inhibit immune response and inflammation in animal models of rheumatoid arthritis and colitis.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has several advantages as a research tool, including its high potency and selectivity for JNK, its ability to inhibit JNK activity in vitro and in vivo, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use, such as its potential off-target effects, its limited solubility and stability, and its potential toxicity and side effects.

Orientations Futures

There are several future directions for the research and development of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide and related compounds. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of this compound, such as its solubility, stability, and bioavailability, to improve its therapeutic potential. Another direction is to investigate the role of JNK in other diseases and biological processes, such as metabolic disorders, cardiovascular diseases, and aging. Finally, the development of new JNK inhibitors with improved potency, selectivity, and safety profiles may lead to the discovery of new therapeutic agents for various diseases.

Méthodes De Synthèse

The synthesis of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide involves several steps, including the preparation of the pyrazoloquinoline intermediate, the nitration of the benzamide, and the coupling of the two intermediates. The detailed synthesis method can be found in various scientific publications.

Applications De Recherche Scientifique

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been widely used as a research tool to investigate the role of JNK in various biological processes and diseases. It has been shown to inhibit JNK activity in vitro and in vivo, leading to the suppression of downstream signaling pathways and biological effects. This compound has been used to study the role of JNK in cancer cell proliferation and apoptosis, neuroinflammation and neurodegeneration, and immune response and inflammation.

Propriétés

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-3-24-19-16(11-13-7-4-6-12(2)17(13)21-19)18(23-24)22-20(26)14-8-5-9-15(10-14)25(27)28/h4-11H,3H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVZEAQHSHMQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.